molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1233887
CAS No.: 23866-72-0
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0; molecular formula: C₁₂H₁₀O₅) is a chromene derivative characterized by a bicyclic core structure with hydroxyl and ester substituents. Key properties include:

  • Molecular weight: 234.21 g/mol .
  • Purity: Available commercially at 97% (Thermo Scientific™, Santa Cruz Biotechnology) .
  • Physical form: Typically supplied as a powder in amber glass vials for stability .

Properties

IUPAC Name

ethyl 7-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMFICEWCXBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178568
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-72-0
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring system. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxylate.

    Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxylate.

    Substitution: Formation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H10O5
  • Molecular Weight : 234.20 g/mol
  • IUPAC Name : Ethyl 7-hydroxy-4-oxochromene-2-carboxylate
  • Chemical Structure : The compound features a chromene ring with hydroxyl and carbonyl functional groups, which contribute to its biological activity.

Chemistry

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate serves as an important building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : It acts as a precursor for the synthesis of various derivatives that may possess enhanced biological activities.
  • Coordination Chemistry : The compound can function as a ligand in coordination complexes, facilitating the study of metal interactions.

Biology

The compound exhibits significant biological activities, making it a subject of interest in various biological studies:

  • Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Medicine

In medical research, this compound is investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory mediators, suggesting its use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have demonstrated its cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Industrial Applications

This compound is also applied in various industrial sectors:

  • Dyes and Pigments : Its unique chromophore structure allows it to be used in the development of dyes with specific light absorption properties.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 7-hydroxychromoneHydroxylated chromoneAntioxidant
Ethyl 6-methylchromoneMethylated chromoneAntimicrobial
Chalcone derivativesDifferent core structureVaries widely
Ethyl 3-(2-chlorophenyl)-6-ethyl...Chlorinated phenol derivativeAntioxidant, anti-inflammatory

Case Studies

  • Antioxidant Study :
    • A study published in the Journal of Biological Sciences evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant free radical scavenging activity comparable to standard antioxidants .
  • Anticancer Research :
    • In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Mechanism :
    • Research published in Pharmaceutical Development explored the anti-inflammatory properties of this compound. The findings suggested that it reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in inflammatory disorders.

Mechanism of Action

The mechanism by which Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The hydroxy group at the 7th position can participate in hydrogen bonding and other interactions with enzymes and receptors. The chromene core structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their activity and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The chromene scaffold is highly modifiable, with substituent positions (e.g., hydroxyl, ester, methyl groups) critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name CAS No. Molecular Formula Substituents Key Features
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate 23866-72-0 C₁₂H₁₀O₅ 7-OH, 4-oxo, 2-ester High commercial availability (≥97% purity); ester group enhances lipophilicity .
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime N/A C₁₂H₁₁NO₄ 7-OH, 4-Me, 2-oxo, 8-oxime Demonstrated antidiabetic potential via in-silico α-amylase/α-glucosidase inhibition .
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 30113-83-8 C₁₀H₆O₅ 7-OH, 4-oxo, 2-carboxylic acid Free carboxylic acid group increases polarity; limited commercial availability .
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate 6093-71-6 C₁₂H₁₀O₅ 7-OH, 2-oxo, 3-ester Structural isomer with shifted ester position; similarity score: 0.84 .
6,7-Dihydroxy-4-methyl-2H-chromen-2-one 529-84-0 C₁₀H₈O₄ 6,7-diOH, 4-Me, 2-oxo Antimicrobial and antitumor activities reported in fluorescent derivatives .

Physicochemical Properties

  • Solubility : The ester group in this compound enhances lipid solubility compared to the carboxylic acid derivative (CAS 30113-83-8), which is more polar and water-soluble .
  • Stability : Chromenes with electron-withdrawing groups (e.g., oxo, ester) exhibit greater thermal stability, as seen in this compound’s commercial storage recommendations (dry, sealed amber vials) .

Biological Activity

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (EHOC) is a compound belonging to the chromene class, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

EHOC has the molecular formula C12H10O5C_{12}H_{10}O_5 and a molecular weight of approximately 234.2 g/mol. Its structure features a chromene ring system, characterized by a fused benzopyran structure along with hydroxyl and carboxylate groups that enhance its chemical reactivity and biological activity .

Antioxidant Activity

EHOC exhibits significant antioxidant properties , which are crucial in combating oxidative stress and free radical damage. The compound's ability to donate electrons allows it to neutralize free radicals effectively. Studies have shown that EHOC can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of EHOC

Assay TypeIC50 (µM)
DPPH Scavenging Activity31.52 - 198.41
ABTS AssayNot specified

Anticancer Potential

Research indicates that EHOC may possess anticancer properties . In vitro studies have demonstrated that derivatives of EHOC exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds suggest moderate to high potency in inhibiting cell viability .

Table 2: Cytotoxicity of EHOC Derivatives

CompoundCell LineIC50 (µM)
Compound 7hHeLa3.995
Compound 7lHCT116<5
Compound 2cBoth≤50

The biological activity of EHOC is primarily attributed to its structural features. The hydroxy group at the 7th position facilitates hydrogen bonding with biological targets such as enzymes and receptors, while the chromene core allows for π-π stacking interactions with aromatic amino acids in proteins . These interactions can modulate enzyme activity and influence various biochemical pathways.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the chromene structure can significantly impact biological activity. For instance, the introduction of hydroxyl groups enhances antioxidant capacity, while specific substitutions on the aromatic rings can improve anticancer efficacy .

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Hydroxyl GroupIncreased antioxidant activity
Halogen SubstitutionEnhanced anticancer potency

Case Studies

  • Antioxidant Efficacy : A study demonstrated that EHOC showed remarkable efficacy in DPPH assays, indicating its potential as a natural antioxidant agent .
  • Cytotoxicity Evaluation : In another study, several derivatives of EHOC were tested against HeLa cells, revealing significant cytotoxic effects with IC50 values indicating high potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to achieve high crystallinity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., ethanol or methanol) and temperature control to promote slow crystallization. X-ray diffraction (XRD) data from analogous chromene derivatives, such as ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate, reveal that hydrogen bonding (e.g., O–H···O and N–H···O interactions) is critical for stabilizing crystal lattices . Reaction conditions should minimize steric hindrance at the 2-carboxylate position to avoid amorphous byproducts.

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of chromene derivatives like this compound?

  • Methodological Answer : ¹H and ¹³C NMR assignments should prioritize coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shift correlations. For example, the hydroxy group at position 7 typically appears as a broad singlet (δ ~10–12 ppm) due to hydrogen bonding, while the 4-oxo group influences neighboring proton shifts (δ ~6.5–8.5 ppm) . DEPT-135 and HSQC experiments can differentiate quaternary carbons (e.g., C-4) from methine groups.

Q. What crystallization techniques are recommended for obtaining single crystals of this compound for XRD analysis?

  • Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO/water mixtures) is effective. For chromene derivatives, lattice stabilization often relies on π-π stacking of the aromatic ring and hydrogen-bonded networks involving the 7-hydroxy and 4-oxo groups. SHELXT or SHELXS software packages are widely used for structure solution and refinement .

Advanced Research Questions

Q. How can contradictory XRD data (e.g., bond angle discrepancies) be resolved during structure refinement of this compound?

  • Methodological Answer : Discrepancies in bond angles (e.g., C–O–C angles deviating by ±2°) may arise from thermal motion or disordered solvent molecules. Use SHELXL’s restraints (e.g., DFIX, DANG) to refine geometrically constrained groups. For example, the chromene ring’s planarity should be enforced with ISOR restraints, while hydrogen bonding parameters (e.g., O···O distances ~2.6–2.8 Å) should align with Etter’s graph set analysis .

Q. What experimental strategies can mitigate competing reaction pathways during the synthesis of substituted chromene carboxylates?

  • Methodological Answer : Competitive cyclization (e.g., formation of pyranone vs. chromene) can be suppressed by controlling the electron density at the 4-oxo group. Substituents at the 2-carboxylate position (e.g., ethyl vs. methyl esters) influence steric and electronic effects. In situ FTIR monitoring of carbonyl stretching (νC=O ~1700 cm⁻¹) can detect intermediate tautomers .

Q. How do hydrogen-bonding motifs influence the pharmacological activity of this compound derivatives?

  • Methodological Answer : The 7-hydroxy group participates in hydrogen-bond donor-acceptor interactions with biological targets (e.g., kinases or proteases). Structure-activity relationship (SAR) studies of analogues, such as ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, show that modifying substituents at the 2-position alters binding affinity by up to 50% in enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

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